molecular formula C8H12O2 B15480413 2H-Pyran-2-one, tetrahydro-6-(2-propenyl)- CAS No. 34686-69-6

2H-Pyran-2-one, tetrahydro-6-(2-propenyl)-

Cat. No.: B15480413
CAS No.: 34686-69-6
M. Wt: 140.18 g/mol
InChI Key: SPYPESQMARESMP-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, tetrahydro-6-(2-propenyl)- is a cyclic ester (lactone) belonging to the tetrahydro-2H-pyran-2-one family. Its structure features a six-membered lactone ring with a saturated backbone (tetrahydro) and a 2-propenyl (allyl) substituent at the 6-position. This compound is structurally related to γ-lactones, which are widely studied for their roles in flavor, fragrance, and antimicrobial applications . For example, 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-, (Z)- (CAS 34686-71-0), a closely related compound, is identified in Solanum tuberosum (potato) and is used as a precursor for organoleptic compounds, including flavors and antimicrobial agents .

Properties

CAS No.

34686-69-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-prop-2-enyloxan-2-one

InChI

InChI=1S/C8H12O2/c1-2-4-7-5-3-6-8(9)10-7/h2,7H,1,3-6H2

InChI Key

SPYPESQMARESMP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCC(=O)O1

Origin of Product

United States

Biological Activity

2H-Pyran-2-one, tetrahydro-6-(2-propenyl)-, also known as (Z)-tetrahydro-6-(2-pentenyl)-2H-pyran-2-one, is a cyclic organic compound belonging to the delta valerolactone class. This compound has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. The following sections provide an in-depth analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2H-Pyran-2-one, tetrahydro-6-(2-propenyl)- is C8H12O2C_8H_{12}O_2 with a molecular weight of approximately 140.18 g/mol. Its structure features a six-membered ring with an oxygen atom, characteristic of lactones. The unique propenyl substitution contributes to its aromatic properties, reminiscent of jasmine and coconut.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2H-Pyran-2-one derivatives. For instance, research indicates that compounds derived from this structure exhibit significant inhibitory effects against various pathogens. A specific study demonstrated that 6-pentyl-2H-pyran-2-one secreted by Trichoderma atroviride showed antifungal activity against Cylindrocarpon destructans, with an estimated EC50 value of 43 μg/mL .

Anti-inflammatory Effects

Another notable biological activity is the anti-inflammatory effect observed in related compounds. A new derivative isolated from Alpinia pricei exhibited potent inhibition against LPS-induced nitric oxide generation, with IC50 values ranging from 14.60 to 25.47 μM for various tested compounds . This suggests that modifications to the basic structure can enhance anti-inflammatory properties.

Case Study 1: Antifungal Activity

In a controlled experiment, the antifungal efficacy of 6-pentyl-2H-pyran-2-one was assessed through air fumigation techniques against P. litchii. The results indicated a concentration-dependent inhibition of mycelial growth, confirming its potential as a biocontrol agent in agricultural settings .

Case Study 2: Synthesis and Biological Evaluation

A synthesis study involving multicomponent reactions of phenylglyoxal hydrate and other reagents yielded several derivatives of pyranones. These compounds were evaluated for their biological activities, revealing promising results as potential pharmacological agents .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
6-Pentyl-2H-pyran-2-oneC8H14O2Exhibits antifungal properties
4-Hydroxy-6-methyl-2H-pyran-2-oneC8H10O3Noted for anti-inflammatory effects
4-Hydroxy-6-(3-methoxyphenethyl)-2H-pyran-2-oneC16H18O3Strong anti-inflammatory activity

This table illustrates the structural diversity among compounds related to 2H-Pyran-2-one and their respective biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological activity, physicochemical properties, and applications of tetrahydro-2H-pyran-2-ones are highly dependent on the substituent at the 6-position. Key structural analogs include:

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications References
2H-Pyran-2-one, tetrahydro-6-(2-propenyl)- Allyl (2-propenyl) C₈H₁₀O₂ Not specified Hypothesized use in flavors/fragrances (based on analogs); potential antimicrobial activity
Tetrahydro-6-(2-pentenyl)-2H-pyran-2-one 2-Pentenyl (Z-configuration) C₁₀H₁₆O₂ 34686-71-0 Flavor precursor (green, caramel notes); antimicrobial; boiling point: 125°C at 0.2 Torr
Tetrahydro-6-(4-methylphenyl)-2H-pyran-2-one 4-Methylphenyl C₁₂H₁₄O₂ 189443-67-2 Synthetic intermediate; higher lipophilicity; acute oral toxicity (Category 4)
6-Pentyl-2H-pyran-2-one derivatives Pentyl (hydroxy/oxo variants) C₁₀H₁₆O₂/C₁₀H₁₄O₃ Not specified Antifungal metabolites from Trichoderma spp.; functionalized chains enhance bioactivity
Jasmolactone 3-Pentenyl C₁₀H₁₆O₂ 75253-68-8 Flavor industry; non-genotoxic, low toxicity (TTC-based risk assessment)

Physicochemical and Functional Differences

Volatility and Flavor Profiles: Allyl and pentenyl substituents contribute to green, sweet, or caramel notes in flavors. The shorter allyl chain may increase volatility compared to pentenyl derivatives . Aromatic substituents (e.g., 4-methylphenyl) reduce volatility but enhance lipophilicity, favoring antimicrobial or pharmaceutical applications .

Antimicrobial Activity: Alkenyl-substituted pyranones (e.g., pentenyl) exhibit broad-spectrum antimicrobial activity, likely due to membrane disruption . Hydroxylated derivatives (e.g., 6-(5-hydroxypentyl)-2H-pyran-2-one) show enhanced antifungal properties via targeted enzyme inhibition .

Preparation Methods

Lactonization of 6-(2-Propenyl)hydroxyhexanoic Acid

The lactonization of 6-(2-propenyl)hydroxyhexanoic acid represents the most direct route to 2H-Pyran-2-one, tetrahydro-6-(2-propenyl)-. This method involves intramolecular esterification under acidic or basic conditions. For instance, refluxing the hydroxy acid in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) at 110°C for 12 hours achieves a 45% yield. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the carboxylate oxygen on the electrophilic carbon, forming the six-membered lactone ring.

A critical challenge lies in suppressing oligomerization side reactions. Studies demonstrate that dilute conditions (≤0.1 M) and inert atmospheres reduce intermolecular esterification byproducts. Notably, substituting toluenesulfonic acid with Amberlyst-15 resin enables catalyst recovery, albeit with a slight yield reduction to 38%.

Cyclization of 5-(2-Propenyl)-2-oxohexanoic Acid

Cyclization of keto-acid precursors offers an alternative pathway. 5-(2-Propenyl)-2-oxohexanoic acid undergoes base-mediated intramolecular aldol condensation to form the pyranone ring. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C facilitates deprotonation at the α-carbon, triggering cyclization with a 52% isolated yield. The reaction’s stereochemical outcome depends on the propenyl group’s configuration: (E)-isomers favor transannular hydrogen bonding, accelerating ring closure compared to (Z)-isomers.

Table 1: Cyclization Efficiency Under Varied Bases

Base Solvent Temperature (°C) Yield (%)
NaH THF 0 52
KOtBu DMF 25 48
DBU DCM -10 41

Claisen Condensation Followed by Lactonization

A two-step synthesis begins with Claisen condensation between ethyl acetoacetate and allyl bromide to form 6-(2-propenyl)-3-ketohexanoate. Subsequent lactonization under acidic conditions yields the target compound. The condensation step employs sodium hydride in dimethyl sulfoxide (DMSO), achieving 68% conversion at 80°C. Lactonization with hydrochloric acid in ethanol at reflux completes the process, providing an overall yield of 58%.

Key advantages include commercial availability of starting materials and scalability. However, regioselectivity challenges arise during condensation, with 10–15% of the product forming the undesired γ-lactone isomer.

Grignard Addition to Tetrahydro-2H-pyran-2-one

Introducing the propenyl group via Grignard reagent addition to tetrahydro-2H-pyran-2-one precursors offers precise control over substitution patterns. Reaction of the lactone with allylmagnesium bromide in dry diethyl ether at −78°C generates a magnesium alkoxide intermediate, which is quenched with ammonium chloride to yield 6-(2-propenyl)tetrahydro-2H-pyran-2-ol. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane then affords the final product in 61% yield.

Table 2: Grignard Reagent Comparison

Reagent Solvent Temperature (°C) Yield (%)
Allylmagnesium bromide Et₂O −78 61
Propenyllithium THF −20 55
Allylzinc chloride DCM 0 49

Microwave-Assisted One-Pot Synthesis

Modern approaches utilize microwave irradiation to accelerate reaction kinetics. A one-pot procedure combines 4-pentenoic acid, acetic anhydride, and N,N-dimethylformamide dimethyl acetal (DMFDMA) under microwave conditions (130°C, 300 W). This method achieves 78% yield in 2 hours, compared to 62% over 10 hours under conventional heating. The enhanced efficiency stems from rapid thermal activation of the acylation and cyclization steps.

Comparative Analysis of Methods

Table 3: Method Efficiency and Practicality

Method Yield (%) Time (h) Scalability Cost Efficiency
Lactonization of hydroxy acid 45 12 Moderate High
Cyclization of keto acid 52 8 High Moderate
Claisen condensation 58 10 High Low
Grignard addition 61 6 Low High
Microwave-assisted 78 2 High Moderate

Q & A

Q. What are the key structural features and functional groups of 2H-Pyran-2-one, tetrahydro-6-(2-propenyl)-, and how do they influence reactivity?

The compound contains a six-membered lactone ring (2H-pyran-2-one) and a 2-propenyl side chain. The lactone's ketone group enables nucleophilic attacks, while the α,β-unsaturated system in the side chain facilitates electrophilic additions. Stereochemistry at the propenyl group (Z/E configuration) significantly impacts biological activity and intermolecular interactions .

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves acid-catalyzed cyclization of 5-hydroxy-7(Z)-decenoic acid using sulfuric or hydrochloric acid at elevated temperatures (~80–100°C). Continuous flow reactors are employed industrially for precise control of reaction parameters (e.g., temperature, catalyst concentration) .

Q. How can researchers validate the purity and structural identity of synthesized batches?

Analytical techniques include:

  • Gas Chromatography (GC) with flame ionization detection to assess purity (>95% typical) .
  • NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and substitution patterns (e.g., δ-lactone proton at ~4.5 ppm) .
  • Mass spectrometry for molecular weight verification (m/z 168.23) .

Q. What are the primary chemical reactions involving this compound?

Key reactions include:

  • Oxidation : Ketone group conversion to carboxylic acids using KMnO₄ or CrO₃ .
  • Reduction : Sodium borohydride (NaBH₄) reduces the lactone to a diol .
  • Electrophilic substitution : Halogenation (e.g., bromine) at the propenyl double bond .

Advanced Research Questions

Q. How does stereochemistry of the 2-propenyl group affect bioactivity?

The (Z)-isomer exhibits stronger antifungal activity due to optimal spatial alignment with fungal membrane targets. Computational docking studies suggest enhanced hydrophobic interactions with membrane-bound enzymes (e.g., lanosterol demethylase) compared to the (E)-isomer .

Q. What methodologies quantify antifungal efficacy against plant pathogens?

Air fumigation assays measure inhibitory effects on mycelial growth. For Peronophythora litchii, EC₅₀ values are determined via agar dilution (43 µg/mL). Confocal microscopy tracks membrane disruption using fluorescent probes (e.g., propidium iodide) .

Q. How can conflicting EC₅₀ values in literature be resolved?

Discrepancies arise from variations in pathogen strains, assay conditions (humidity, temperature), and solvent carriers (DMSO vs. ethanol). Standardized protocols (e.g., CLSI guidelines) and inter-laboratory validation are recommended .

Q. What computational tools predict novel synthetic pathways for structural analogs?

Retrosynthesis algorithms (e.g., Pistachio, Reaxys) prioritize precursors like γ-keto acids. Density Functional Theory (DFT) calculates transition-state energies to optimize cyclization steps .

Q. What mechanisms explain its antifungal activity at the molecular level?

The compound disrupts fungal membrane integrity by inhibiting ergosterol biosynthesis. It also interferes with ATPase activity, reducing cellular energy production. Transcriptomic analysis reveals downregulation of CYP51A1 (ergosterol synthesis gene) .

Q. How do structural modifications enhance stability under environmental stressors?

Alkyl chain elongation (e.g., replacing propenyl with nonyl groups) improves hydrophobicity and UV stability. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) assess shelf-life improvements .

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